molecular formula C12H20O6 B081539 Diaceton-alpha-D-mannofuranose CAS No. 14131-84-1

Diaceton-alpha-D-mannofuranose

Cat. No. B081539
CAS RN: 14131-84-1
M. Wt: 260.28 g/mol
InChI Key: JWWCLCNPTZHVLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Diaceton-alpha-D-mannofuranose and related compounds involves complex organic reactions, aiming to introduce protective groups or modify the sugar molecule for further applications. A notable study confirmed the production of an artifact, 2,3,4-tri-O-acetyl-1,6-anhydro-beta-D-mannopyranose, during carbohydrate analysis and described a new synthesis route for 2,3,5-tri-O-acetyl-1,6-anhydro-beta-D-mannofuranose. This process also led to the isolation of a novel dimer, showcasing the intricate chemistry involved in synthesizing these compounds (Manna, Mcanalley, & Ammon, 1993).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various analytical techniques, including X-ray crystallography. For example, the structure of a dimer formed during synthesis was confirmed by X-ray analysis, providing insights into the spatial arrangement and bonding patterns of these molecules (Manna, Mcanalley, & Ammon, 1993).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including acetonation and deacetylation, to produce derivatives with specific properties. These reactions are crucial for the functionalization of the sugar molecule, enabling its application in different chemical contexts. The synthesis of branched ribofuranans and their sulfates with strong anti-AIDS virus activity demonstrates the potential biomedical applications of these chemical transformations (Yoshida, Katayama, Inoue, & Uryu, 1992).

Scientific Research Applications

Synthesis of Glycosyl Derivatives

Research has demonstrated the utility of Diaceton-alpha-D-mannofuranose derivatives in the regioselective synthesis of thio-D-mannofuranose derivatives, highlighting their importance in carbohydrate chemistry for generating structurally diverse compounds. The methodology involves C-6 opening of cyclic sulfate derivatives followed by acidic hydrolysis, yielding 6-S-alkyl and 6-S-glycosyl derivatives with high efficiency and short reaction times (Wadouachi et al., 2007).

Development of Glycopeptide Analogues

This compound derivatives have been used to create a new class of glycopeptide analogues, showcasing the integration of mannopyranose units with anomeric α-amino acids. This approach provides a pathway for synthesizing D-mannopyranose derivatives that incorporate amino acid components, offering new possibilities for glycopeptide-based therapeutic agents (Long et al., 2001).

Enantioseparation and Analytical Applications

The this compound framework has been applied as a chiral selector for the enantiomeric separation of β-agonists using nonaqueous capillary electrophoresis (NACE). This innovative use underscores the compound's potential in analytical chemistry for separating chiral molecules, a crucial step in drug development and quality control processes (Lv et al., 2017).

Antimicrobial Activity of Derivatives

Mannofuranoside derivatives, synthesized from protected mannofuranose, have shown potent antimicrobial activity against various human pathogenic bacteria and fungi. These findings indicate the potential of this compound derivatives as leads for developing new antimicrobial agents, highlighting the importance of carbohydrate-derived molecules in medicinal chemistry (Hassan et al., 2017).

properties

IUPAC Name

(3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-10,13H,5H2,1-4H3/t6-,7-,8+,9+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWCLCNPTZHVLF-ZJDVBMNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C3C(C(O2)O)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@H]3[C@@H]([C@H](O2)O)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose and what is it primarily used for?

A1: 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose, also known as diacetone-alpha-D-mannofuranose, is a protected form of the sugar D-mannose. It is frequently utilized as a starting material or building block in organic synthesis, particularly in carbohydrate chemistry. [, , , , ]

Q2: What are the structural characteristics of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose?

A2: This compound has the molecular formula C12H20O6 and a molecular weight of 260.28 g/mol. [] Its structure incorporates two isopropylidene protecting groups, which are crucial for its use in selective chemical transformations. [, , , ]

Q3: Why are the isopropylidene groups important in this molecule?

A3: The isopropylidene groups in 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose serve as protecting groups. They temporarily mask the reactivity of specific hydroxyl groups, allowing for regioselectivity in subsequent chemical reactions. This is essential for achieving the desired product in multi-step syntheses. [, , , ]

Q4: What are some examples of how 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose has been used in synthesis?

A4: This compound has been employed in various synthetic applications, including:

  • Glycosylation reactions: It can be converted to reactive intermediates for the formation of glycosidic bonds, leading to the synthesis of complex oligosaccharides and glycoconjugates. []
  • Synthesis of chiral spiroacetals: It serves as a precursor for the preparation of chiral spiroacetals, important structural motifs found in numerous natural products. []
  • Synthesis of ovalicin: It is a key starting material in a reported synthesis of ovalicin, a potent anti-angiogenic compound. []
  • Development of glycosidase inhibitors: Derivatives of this compound have been explored as potential glycosidase inhibitors, which are of interest for therapeutic applications. []
  • Creation of mannose-based nanoparticles: It can be incorporated into polymers for the development of nanoparticles with applications in bioseparation, such as the purification of lectins. []

Q5: How does the structure of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose influence its reactivity?

A5: The presence and position of the isopropylidene groups dictate the reactivity of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose. These protecting groups can be selectively removed under specific conditions, exposing the underlying hydroxyl groups for further reactions. [, , ]

Q6: Are there any studies on the conformational behavior of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose?

A6: Yes, nuclear magnetic resonance (NMR) spectroscopy has been used to study the conformational dynamics of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose in solution. These studies provided insights into the orientation of the anomeric hydroxyl group, ring puckering, and internal rotations within the molecule. [, , ]

Q7: Have there been any computational studies on 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose?

A7: While specific computational studies on this compound are not explicitly mentioned in the provided abstracts, computational tools like molecular modeling and simulations are routinely used in carbohydrate chemistry. These tools can be employed to predict reactivity, analyze conformations, and guide the design of new synthetic strategies.

Q8: Are there alternative compounds to 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose in specific synthetic applications?

A8: Yes, depending on the specific synthetic goal, other protected forms of D-mannose or even different sugar derivatives can be employed. The choice of starting material depends on factors such as the desired stereochemistry, required protecting group strategy, and overall synthetic efficiency. [, , ]

Q9: What analytical techniques are commonly employed to characterize and monitor reactions involving 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose?

A9: Various analytical techniques are crucial for studying reactions with this compound, including:

  • Spectroscopic methods: NMR spectroscopy (1H NMR and 13C NMR) is essential for structural characterization, while FTIR spectroscopy is useful for identifying functional groups. [, , , ]
  • Chromatographic techniques: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are valuable for monitoring reaction progress and purity of synthesized compounds. []
  • Mass spectrometry: Mass spectrometry helps determine molecular weight and can be coupled with other techniques for structural elucidation. []

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